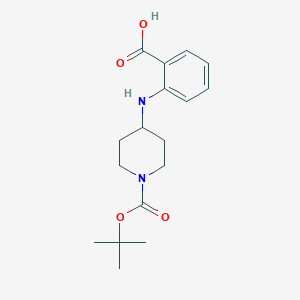

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)15(20)21/h4-7,12,18H,8-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPLBBJOYCTQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373185 | |

| Record name | 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-11-2 | |

| Record name | 1-(1,1-Dimethylethyl) 4-[(2-carboxyphenyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed protocols, discuss methods for its characterization, and highlight its applications in pharmaceutical research and drug discovery.

Introduction: A Versatile Scaffold in Drug Discovery

This compound (CAS RN: 882847-11-2) is a bifunctional molecule that has garnered significant interest in the field of medicinal chemistry. Its structure, incorporating a protected piperidine moiety and an anthranilic acid core, makes it a valuable intermediate for the synthesis of a wide array of complex molecular architectures.

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthetic modifications, a crucial feature in the multi-step synthesis of drug candidates. The anthranilic acid portion of the molecule is a well-known pharmacophore present in numerous biologically active compounds. This unique combination of structural features makes this compound a versatile scaffold for the development of novel therapeutics. It is particularly noted for its role in creating derivatives with enhanced solubility and bioavailability, key parameters in drug design.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 882847-11-2 | |

| Molecular Formula | C₁₇H₂₄N₂O₄ | |

| Molecular Weight | 320.39 g/mol | |

| Appearance | White amorphous powder | |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | Inferred from similar structures |

| Storage | Store at 0-8 °C |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminobenzoic acid ring, the protons of the piperidine ring, and the nine equivalent protons of the tert-butyl group of the Boc protector. The aromatic protons would likely appear as a multiplet in the aromatic region (δ 6.5-8.0 ppm). The piperidine protons would exhibit complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm). A sharp singlet around δ 1.4 ppm would correspond to the (CH₃)₃C- protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Boc group (δ 155-175 ppm), the aromatic carbons (δ 110-150 ppm), the carbons of the piperidine ring (δ 30-50 ppm), and the quaternary and methyl carbons of the Boc group (around δ 80 and 28 ppm, respectively).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹) and the urethane of the Boc group (around 1680 cm⁻¹), and N-H stretching of the secondary amine (around 3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or, more likely in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 321.18. Fragmentation patterns would likely involve the loss of the Boc group (100 amu) or the isobutylene from the Boc group (56 amu).

Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this compound. Two of the most plausible and widely used methods in medicinal chemistry are the Buchwald-Hartwig amination and reductive amination.

Caption: Overview of synthetic strategies for this compound.

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly well-suited for the coupling of aryl halides with amines.

Caption: A typical workflow for the Buchwald-Hartwig synthesis.

Experimental Protocol (Theoretical):

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-fluorobenzoic acid (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), potassium carbonate (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as a palladium source and Xantphos as a bulky electron-rich phosphine ligand is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.

-

Base: Potassium carbonate is a common and effective base for this transformation, facilitating the deprotonation of the amine and the subsequent transmetalation step.

-

Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling aprotic solvent that solubilizes the reactants and allows the reaction to be conducted at elevated temperatures.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst degradation.

Proposed Synthesis via Reductive Amination

Reductive amination is another cornerstone of C-N bond formation, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Experimental Protocol (Theoretical):

-

Reaction Setup: To a round-bottom flask, add 2-formylbenzoic acid (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Carbonyl Source: 2-Formylbenzoic acid provides the electrophilic carbonyl for the initial imine formation.

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the in situ reduction of the imine in the presence of the carboxylic acid.

-

Solvent: Dichloromethane or dichloroethane are good solvents for this reaction as they are relatively non-polar and aprotic, favoring imine formation.

Applications in Drug Development and Medicinal Chemistry

The structural motifs within this compound are prevalent in a variety of pharmacologically active molecules.

-

Scaffold for Library Synthesis: Due to its bifunctional nature, this compound is an excellent starting point for the creation of chemical libraries for high-throughput screening. The carboxylic acid and the Boc-protected amine can be orthogonally functionalized to generate a diverse set of derivatives.

-

Kinase Inhibitors: The anthranilic acid core is a known hinge-binding motif in many kinase inhibitors. The piperidine moiety can be further elaborated to occupy other pockets within the kinase active site, leading to potent and selective inhibitors.

-

GPCR Ligands: Piperidine-containing compounds are frequently found in ligands for G-protein coupled receptors (GPCRs). The ability to modify both the piperidine and the aromatic ring allows for the fine-tuning of receptor affinity and selectivity.

-

Anti-inflammatory Agents: Derivatives of anthranilic acid are known to possess anti-inflammatory properties. Novel derivatives of this compound could be explored for their potential as new anti-inflammatory drugs.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C.[1] Keep away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of novel compounds with potential therapeutic applications. The synthetic routes outlined in this guide, based on well-established and reliable chemical transformations, offer practical approaches for its preparation in a laboratory setting. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective utilization in the pursuit of new drug discoveries.

References

-

This compound. Chem-Impex. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

-

Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. PubMed. [Link]

-

MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. AAPPTec. [Link]

-

Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]

-

Safety Data Sheet: Amino acid. Carl ROTH. [Link]

Sources

A-Technical-Guide-to-N-(1-Boc-piperidin-4-yl)-2-aminobenzoic-acid

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Compound Identification and Physicochemical Properties

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid, also known as N-(1-Boc-piperidin-4-yl)anthranilic acid, is a bifunctional molecule increasingly recognized for its utility as a key building block in the synthesis of complex pharmaceutical agents.[1][2] Its structure incorporates a protected piperidine ring, a common scaffold in medicinal chemistry, linked to an anthranilic acid moiety. The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial, as it allows for selective chemical transformations at other positions of the molecule.[2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 882847-11-2 .[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 882847-11-2 | [1][3][4] |

| Molecular Formula | C17H24N2O4 | [2] |

| Molecular Weight | 320.39 g/mol | [2][3][4] |

| Appearance | White amorphous powder | [2] |

| Purity | ≥ 95% (via HPLC) | [2] |

| Synonyms | N-(1-Boc-piperidin-4-yl)anthranilic acid | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction. A common and efficient method involves the coupling of 2-fluorobenzoic acid or 2-chlorobenzoic acid with tert-butyl 4-aminopiperidine-1-carboxylate.

Causality in Experimental Design:

-

Choice of Base: An organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to scavenge the hydrofluoric acid (HF) or hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Solvent Selection: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is preferred. These solvents can effectively solvate the reactants and facilitate the SNAr reaction mechanism without interfering with the nucleophile or electrophile.

-

The Role of the Boc Group: The Boc group is a critical element for synthetic control. It deactivates the piperidine nitrogen, preventing it from competing in the nucleophilic substitution reaction. Its acid lability allows for easy removal under specific conditions later in a synthetic sequence, revealing the secondary amine for further functionalization.[5]

Detailed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in DMSO (5-10 mL per gram of amine), add 2-fluorobenzoic acid (1.1 eq) and DIPEA (2.5 eq).

-

Heating: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidification: Acidify the aqueous mixture with 1N HCl to a pH of ~4-5. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude solid with water and then with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its structure is a key component in the design of kinase inhibitors, receptor antagonists, and other therapeutic agents. The piperidine moiety often contributes to improved pharmacokinetic properties, such as solubility and cell permeability, while the aminobenzoic acid portion provides a handle for building more complex molecular architectures.[2]

The compound serves as a scaffold that can be elaborated in two key ways after the Boc group is removed:

-

Amide Coupling: The carboxylic acid group can be readily coupled with various amines to form amides.

-

N-Functionalization: The piperidine nitrogen (after deprotection) can be functionalized through reactions like alkylation, acylation, or reductive amination.

Illustrative Derivatization Pathway

Caption: Potential synthetic routes from the core compound.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[6][9]

-

Handling: Avoid direct contact with skin and eyes.[10] Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory area.[6][7][8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] The recommended storage temperature is between 0-8 °C.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6][7][8]

Conclusion

This compound (CAS No. 882847-11-2) is a strategically important building block in modern medicinal chemistry. Its bifunctional nature, combined with the synthetically crucial Boc protecting group, provides chemists with a versatile platform for constructing novel and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of next-generation therapeutics.

References

-

J&K Scientific. This compound | 882847-11-2. [Link]

-

AA BLOCKS, INC. This compound | 882847-11-2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of N-BOC-piperidine-4-carboxylic Acid in Advanced Organic Synthesis. [Link]

-

Chem Service. SAFETY DATA SHEET. [Link]

-

Cole-Parmer. Material Safety Data Sheet - N-Acetylanthranilic acid, 99%. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-aminobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-aminobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Comprehensive Technical Analysis: N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid

Executive Summary

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid (CAS: 882847-11-2) is a critical bifunctional intermediate in medicinal chemistry. Structurally, it merges an anthranilic acid (2-aminobenzoic acid) core with a protected piperidine ring. This scaffold is highly valued for its ability to serve as a precursor to quinazolinones, benzimidazoles, and benzodiazepines —heterocycles frequently found in kinase inhibitors, GPCR ligands (particularly 5-HT receptors), and PARP inhibitors.

The tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing chemists to modify the carboxylic acid moiety (e.g., amide coupling, cyclization) before deprotecting the secondary amine for further diversification. This guide details the physiochemical properties, validated synthetic routes, and quality control parameters for this compound.

Structural & Physiochemical Analysis[1][2][3]

Chemical Identity

| Property | Data |

| IUPAC Name | 2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}benzoic acid |

| Common Name | N-(1-Boc-piperidin-4-yl)anthranilic acid |

| CAS Number | 882847-11-2 |

| Molecular Formula | C₁₇H₂₄N₂O₄ |

| Molecular Weight | 320.38 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Insoluble in water |

| pKa (Predicted) | Acid: ~4.0 (COOH); Amine: ~2.5 (Aniline N is weakly basic) |

Structural Dissection

The molecule consists of three distinct functional zones:

-

Anthranilic Acid Core: Provides the carboxylic acid for downstream coupling and the aniline nitrogen as a linker. The ortho positioning facilitates cyclization reactions.

-

Piperidine Linker: A semi-rigid spacer that projects the Boc-protected amine into a specific vector, often used to target solvent-exposed regions in protein binding pockets.

-

Boc Protecting Group: Acid-labile protection (removable with TFA or HCl) that ensures chemoselectivity during base-catalyzed reactions.

Synthetic Pathways[4]

Two primary routes exist for synthesizing this compound.[1][2][3] Route A (Nucleophilic Aromatic Substitution) is recommended for scale-up due to higher purity profiles and avoidance of unstable imine intermediates.

Route Comparison

Figure 1: Comparison of synthetic strategies. Route A is preferred for its robustness.

Detailed Protocol: Nucleophilic Aromatic Substitution (SnAr)

This method utilizes the electron-withdrawing nature of the carboxylic acid (or ester) to facilitate the displacement of a fluorine atom by the amine nucleophile.

Reagents:

-

2-Fluorobenzoic acid (1.0 eq)

-

4-Amino-1-Boc-piperidine (1.2 eq)

-

Potassium Carbonate (

) (2.5 eq) -

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorobenzoic acid (10 mmol) in anhydrous DMF (30 mL).

-

Addition: Add finely powdered

(25 mmol). The suspension may bubble slightly due to deprotonation of the acid. -

Nucleophile Addition: Add 4-Amino-1-Boc-piperidine (12 mmol) in one portion.

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (

or Ar) for 12–16 hours.-

Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS. The starting fluoride should be consumed.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into ice-cold water (150 mL).

-

Acidify carefully with 1M HCl to pH ~4–5. Caution: Do not go too acidic (< pH 2) to avoid premature Boc deprotection.

-

The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum.

-

Alternative: If no precipitate forms, extract with EtOAc (3x), wash organics with brine, dry over

, and concentrate.

-

Mechanism: The reaction proceeds via a Meisenheimer Complex . The amine attacks the ipso-carbon of the fluorobenzene. The negative charge is stabilized by the electron-withdrawing carboxyl group (ortho-effect) before fluoride elimination restores aromaticity.

Alternative: Reductive Amination

Use this route if 2-fluorobenzoic acid is unavailable.

-

Mix methyl 2-aminobenzoate and N-Boc-4-piperidone (1.0 eq each) in DCE (Dichloroethane).

-

Add acetic acid (catalytic, 1-2 eq) to catalyze imine formation. Stir 1 hr.

-

Add sodium triacetoxyborohydride (

, 1.5 eq) and stir overnight at RT. -

Note: This route often requires a subsequent hydrolysis step (LiOH/THF/Water) to convert the methyl ester to the free acid.

Quality Control & Characterization

Expected NMR Profile

To validate the structure without a reference standard, look for these diagnostic signals in DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Carboxylic Acid | 12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| Aniline NH | 7.6 - 7.9 | Broad Doublet | 1H | Ar-NH -CH |

| Aromatic Ring | 7.7 | Doublet of Doublets | 1H | H-6 (Ortho to COOH) |

| Aromatic Ring | 7.3 | Triplet | 1H | H-4 |

| Aromatic Ring | 6.8 | Doublet | 1H | H-3 (Ortho to NH) |

| Aromatic Ring | 6.6 | Triplet | 1H | H-5 |

| Piperidine CH | 3.6 - 3.8 | Multiplet | 1H | N-CH -CH2 |

| Piperidine CH2 | 3.8 - 4.0 | Broad Doublet | 2H | N-CH2 (Equatorial) |

| Piperidine CH2 | 2.9 - 3.1 | Broad Triplet | 2H | N-CH2 (Axial) |

| Piperidine CH2 | 1.8 - 2.0 | Multiplet | 2H | C-CH2-C |

| Piperidine CH2 | 1.3 - 1.5 | Multiplet | 2H | C-CH2-C |

| Boc Group | 1.40 | Singlet | 9H | -C(CH3)3 |

Purity Specifications

-

HPLC: >95% purity required for biological assays.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV 254 nm (Strong absorbance from anthranilic core).

-

-

Impurity Alert: Watch for 2-hydroxybenzoic acid (from hydrolysis of unreacted fluoro-starting material) or Boc-deprotected amine (if workup was too acidic).

Applications in Drug Discovery

This scaffold is a "privileged structure" capable of accessing multiple bioactive chemical spaces.

Cyclization to Quinazolinones

The most common application is the synthesis of 3-substituted quinazolin-4(3H)-ones.

Figure 2: Divergent synthesis pathways from the core scaffold.

Mechanism:

Reacting the acid with a primary amine (R-

Medicinal Utility

-

NLRP3 Inflammasome Inhibitors: The bulky piperidine group occupies hydrophobic pockets, while the benzoic acid derivatives form hydrogen bonds with active site residues (e.g., Arg/Lys).

-

GPCR Agonists: The piperidine nitrogen (after Boc removal) mimics the basic nitrogen found in neurotransmitters (serotonin, dopamine), making this scaffold useful for 5-HT4 or D2 receptor ligands.

Safety & Handling (GHS)[3]

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2-8°C (Refrigerate). Keep dry.[5] The Boc group is stable, but the free carboxylic acid can decarboxylate under extreme heat (>200°C).

References

-

Nucleophilic Aromatic Substitution Mechanism

-

Synthesis of Piperidinyl-Benzoic Acids (NLRP3 Inhibitors)

-

Cichero, E. et al. "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Journal of Medicinal Chemistry (via PMC). Available at: [Link]

-

- Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard reference for NaBH(OAc)3 methodology).

-

Compound Data & Safety

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer, 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Exporter [triownchemie.com]

- 6. youtube.com [youtube.com]

Technical Synthesis Guide: N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid

Executive Summary

The target molecule, N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid , serves as a critical bifunctional scaffold in drug discovery. It combines a lipophilic, sterically defined piperidine ring (protected by Boc) with an anthranilic acid moiety. This structure is frequently employed as a linker in PROTACs, a core pharmacophore in GPCR modulators, and a precursor for benzimidazole synthesis.[1]

This guide prioritizes the Reductive Amination via Ester Intermediate route. While direct reductive amination of the free acid (2-aminobenzoic acid) is theoretically possible, it is experimentally inferior due to zwitterion solubility issues and competitive side reactions with the carboxylic acid. The protocol below utilizes Methyl Anthranilate to ensure high yields and simplified purification.

Retrosynthetic Logic & Strategy

To maximize yield and minimize side reactions, we disconnect the C-N bond between the aniline nitrogen and the piperidine ring.

Strategic Disconnection

-

Bond Break: The secondary amine linkage.

-

Fragment A (Electrophile): 1-Boc-4-piperidone . A commercially available, stable ketone.

-

Fragment B (Nucleophile): Methyl Anthranilate . The methyl ester is chosen over the free acid to improve organic solubility and prevent carboxylic acid interference during hydride reduction.

Graphviz Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic breakdown isolating the ketone and aniline precursors.

Critical Starting Materials (Specifications)

Success depends on the purity of the starting materials, particularly the absence of water in the ketone to prevent hydrate formation.

| Material | CAS No. | Role | Critical Specification |

| 1-Boc-4-piperidone | 79099-07-3 | Electrophile | Purity >97% .[2][3][4] Must be free of hydrate forms. Store at 2-8°C. |

| Methyl Anthranilate | 134-20-3 | Nucleophile | Purity >98% .[2] Liquid at RT. Colorless to pale yellow. |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Reducing Agent | Must be dry. Hydrolyzes rapidly. Preferable to NaBH₃CN due to lower toxicity. |

| Acetic Acid (AcOH) | 64-19-7 | Catalyst | Glacial (Anhydrous) . Essential for activating the imine formation. |

Experimental Protocol: The "Ester Route"

This protocol proceeds in two distinct stages: Reductive Amination followed by Saponification .

Stage 1: Reductive Amination

Objective: Synthesize Methyl N-(1-Boc-piperidin-4-yl)-2-aminobenzoate.

Mechanism: The aniline nitrogen of methyl anthranilate is weakly nucleophilic due to conjugation with the ester and the benzene ring. Therefore, acid catalysis (AcOH) is strictly required to protonate the ketone oxygen, facilitating nucleophilic attack. We use Sodium Triacetoxyborohydride (STAB) because it is mild enough to reduce the iminium ion selectively without reducing the ketone or the ester.

Step-by-Step Methodology:

-

Preparation: In a dry 250 mL round-bottom flask under Nitrogen atmosphere, dissolve Methyl Anthranilate (1.0 equiv, 15.1 g, 100 mmol) and 1-Boc-4-piperidone (1.1 equiv, 21.9 g, 110 mmol) in 1,2-Dichloroethane (DCE) (150 mL). Note: DCE is preferred over THF for STAB reactions due to better solubility and reaction kinetics.

-

Activation: Add Glacial Acetic Acid (2.0 equiv, 12 mL). Stir at Room Temperature (RT) for 30–60 minutes.

-

Expert Insight: This pre-stir allows the equilibrium formation of the imine/iminium species before the reducing agent is introduced.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 31.8 g) portion-wise over 20 minutes.

-

Caution: Gas evolution (H₂) occurs. Ensure proper venting.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LCMS (Look for M+H = ~335).

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 30 mins to decompose boron complexes.

-

Extract with DCM (3 x 100 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a viscous oil or low-melting solid.

Stage 2: Hydrolysis (Saponification)

Objective: Convert the methyl ester to the free acid without cleaving the Boc group.

Step-by-Step Methodology:

-

Dissolution: Dissolve the intermediate ester (1.0 equiv) in a mixture of THF/MeOH/Water (3:1:1 ratio).

-

Base Addition: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).

-

Reaction: Stir at RT for 4–6 hours.

-

Control: Do not heat above 40°C to avoid thermal degradation of the Boc group.

-

-

Workup:

Graphviz Diagram: Reaction Workflow

Caption: Step-by-step reaction workflow from starting materials to final free acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Stage 1) | Poor imine formation due to deactivated aniline. | Use Ti(OiPr)₄ : Replace AcOH with Titanium(IV) isopropoxide (1.5 equiv) in neat conditions or dry THF. This acts as a Lewis acid and water scavenger. |

| Boc Loss (Stage 2) | Acidification too strong. | Use Citric Acid instead of HCl. Ensure pH does not drop below 3.[5]5. |

| Sticky Impurities | Boron salts remaining. | Ensure the NaHCO₃ quench is vigorous and long enough (30+ mins). Consider a Rochelle's Salt wash. |

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable). Store in a desiccator.

-

1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Handle in a fume hood.

-

Reaction Exotherms: The addition of hydride reagents is exothermic; always cool the reaction vessel during addition.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

-

Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica, 2020.

-

Sigma-Aldrich. "Product Specification: 1-Boc-4-piperidone."

-

Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

Sources

An In-depth Technical Guide to 2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}benzoic acid, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and pivotal role in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

IUPAC Name: 2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}benzoic acid[1]

This compound is also known by several synonyms, including N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid. The structure features a benzoic acid moiety N-substituted at the 2-position with a piperidine ring, which is itself protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is crucial for its utility in multi-step organic synthesis, as it prevents the secondary amine of the piperidine from undergoing unwanted reactions while allowing for selective manipulation of other functional groups.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 882847-11-2 | [4] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | Calculated |

| Molecular Weight | 320.39 g/mol | [1] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in methanol, DMSO, and other common organic solvents | [6] |

The Strategic Importance in Medicinal Chemistry

2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}benzoic acid is a versatile intermediate widely utilized in pharmaceutical research and development.[4][7] Its unique bifunctional nature, possessing both a carboxylic acid and a protected amine, makes it an ideal scaffold for constructing complex molecular architectures.

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The strategic placement of the Boc protecting group allows for its selective removal under acidic conditions, revealing a secondary amine that can be further functionalized.[2][3] This orthogonal protection strategy is a cornerstone of modern synthetic chemistry, enabling the efficient and controlled assembly of complex drug candidates.[2]

This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[4] Its structure allows for modifications that can enhance drug efficacy and reduce side effects, making it a valuable tool in medicinal chemistry.[4]

Synthesis and Purification

The synthesis of 2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}benzoic acid is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

In this case, the reaction involves the coupling of a 2-halobenzoic acid derivative with tert-butyl 4-aminopiperidine-1-carboxylate.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

The following is a representative, self-validating protocol for the synthesis of 2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}benzoic acid, adapted from established Buchwald-Hartwig amination procedures.

Step 1: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Add the 2-halobenzoic acid ester (e.g., methyl 2-bromobenzoate, 1.0 equivalent), tert-butyl 4-aminopiperidine-1-carboxylate (1.1-1.2 equivalents), and a base (e.g., cesium carbonate or sodium tert-butoxide, 2.0-2.5 equivalents).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude ester intermediate.

Step 2: Saponification

-

Dissolve the crude ester intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature for 4-12 hours, or until the saponification is complete (as monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully acidify the mixture to a pH of 4-5 with a dilute acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and allow it to cool slowly to form crystals.

-

Column Chromatography: If the product is an oil or contains impurities that are difficult to remove by recrystallization, purification by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}benzoic acid.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the piperidine ring protons, and the characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbons of the piperidine ring, and the quaternary and methyl carbons of the Boc group. |

| FT-IR (ATR) | Characteristic absorption bands for the N-H stretch, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the carbamate, and aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight. |

Application in Drug Discovery: A Case Study

While 2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}benzoic acid is a versatile intermediate for numerous applications, its structural isomer, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, is a documented key intermediate in the synthesis of Ampreloxetine .[8] Ampreloxetine is an investigational norepinephrine reuptake inhibitor for the treatment of symptomatic neurogenic orthostatic hypotension.[5][9]

The synthesis of such complex molecules highlights the importance of well-defined and strategically protected building blocks like the title compound. The principles of its synthesis and further functionalization are directly applicable to the construction of a wide array of other biologically active molecules.

Caption: General synthetic utility of the title compound in drug development.

Conclusion

2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}benzoic acid is a valuable and versatile building block in the arsenal of the medicinal chemist. Its well-defined structure, coupled with the strategic placement of a readily cleavable protecting group, allows for its seamless integration into complex synthetic routes. A thorough understanding of its synthesis, purification, and characterization is paramount for its effective utilization in the development of the next generation of therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available at: [Link]

- Google Patents. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

-

PubChem. 1-Boc-4-(aminomethyl)piperidine. Available at: [Link]

-

Theravance Biopharma. Theravance Biopharma Presents Two New Ampreloxetine Analyses in Oral Session at the American Academy of Neurology 2025 Annual Meeting. Available at: [Link]

-

J&K Scientific. This compound | 882847-11-2. Available at: [Link]

-

AstaTech. This compound. Available at: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

Sources

- 1. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-((tert-butoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid | C26H30N2O6 | CID 2734399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Synthesis of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid

Executive Summary & Strategic Analysis

The target molecule, N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid , represents a critical pharmacophore found in various HDAC inhibitors, GPCR ligands, and anti-inflammatory agents. Its structure consists of an anthranilic acid (2-aminobenzoic acid) core linked via a secondary amine to a Boc-protected piperidine ring.

The Synthetic Challenge: While conceptually simple, the synthesis of N-alkylated anthranilic acids is often complicated by the electronic and steric properties of the ortho-carboxyl group.

-

Electronic Deactivation: The carboxyl group withdraws electron density, reducing the nucleophilicity of the aniline nitrogen, making direct alkylation sluggish.

-

Intramolecular Hydrogen Bonding: The amine proton forms a strong internal hydrogen bond with the carbonyl oxygen, further reducing reactivity toward electrophiles.

-

Chemoselectivity: In reductive amination, the carboxylic acid can interfere with hydride reducing agents or lead to solubility issues.

Route Selection Strategy: This guide evaluates three potential routes and selects the Nucleophilic Aromatic Substitution (SNAr) as the primary recommended protocol due to its superior scalability, impurity profile, and operational simplicity compared to Reductive Amination.[1]

Comparison of Synthetic Routes

| Feature | Method A: Reductive Amination | Method B: SNAr (Recommended) | Method C: Isatoic Anhydride Opening |

| Starting Materials | Anthranilic Acid + N-Boc-4-piperidone | 2-Fluorobenzoic Acid + 4-Amino-1-Boc-piperidine | Isatoic Anhydride + 4-Amino-1-Boc-piperidine |

| Reagents | NaBH(OAc)₃, AcOH, DCE | K₂CO₃, DMSO or DMF | DMAP (cat.), DMF |

| Key Challenge | Poor nucleophilicity of aniline; variable yields. | Requires heat; removing high BP solvent. | CO₂ evolution; availability of anhydride. |

| Scalability | Moderate | High | High |

| Purity Profile | Moderate (over-alkylation possible) | Excellent | Good |

Primary Protocol: Nucleophilic Aromatic Substitution (SNAr)[1]

This protocol utilizes the electron-withdrawing nature of the ortho-carboxylic acid to activate the benzene ring for nucleophilic attack by the primary amine of the piperidine. The fluorine atom at the 2-position is an excellent leaving group in this context.

Reaction Mechanism & Logic

The reaction proceeds via a Meisenheimer complex intermediate. The carboxylate anion (formed by the base) acts as an electron-withdrawing group (EWG) through induction, while the ortho-positioning allows the incoming amine to form a hydrogen bond with the carboxylate, potentially stabilizing the transition state (the "ortho-effect").

Materials & Reagents[1][2][3][4][5][6]

-

Substrate A: 2-Fluorobenzoic acid (1.0 equiv)

-

Substrate B: 4-Amino-1-Boc-piperidine (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.5 equiv)

-

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) [0.5 M concentration]

-

Workup: 1M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Brine.[2]

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-Fluorobenzoic acid (10.0 mmol, 1.40 g).

-

Add 4-Amino-1-Boc-piperidine (12.0 mmol, 2.40 g).

-

Add K₂CO₃ (25.0 mmol, 3.45 g). Note: Excess base is critical to neutralize the carboxylic acid and scavenge the HF generated.

-

Add DMSO (20 mL). Note: DMSO is preferred over DMF for higher reaction rates due to better polarity, though DMF is easier to remove.

Step 2: Thermal Activation

-

Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar).

-

Monitor by HPLC or TLC (50% EtOAc/Hexanes + 1% AcOH).

-

Endpoint: Reaction typically reaches completion within 12–18 hours. Look for the disappearance of 2-fluorobenzoic acid.

Step 3: Workup & Isolation (Precipitative Method)

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into Ice-Water (100 mL) with vigorous stirring.

-

Critical Step: Slowly adjust the pH of the aqueous solution to pH 4–5 using 1M HCl .

-

Caution: Do not drop below pH 3 to avoid removing the Boc protecting group.

-

Observation: The product should precipitate as a solid (usually off-white to yellow).

-

-

Stir the suspension for 30 minutes to ensure crystal growth.

-

Filter the solid via a Buchner funnel.

-

Wash the cake with water (3 x 20 mL) to remove residual DMSO and inorganic salts.

-

Wash with a small amount of cold hexanes to remove unreacted amine.

Step 4: Purification

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or EtOAc/Hexanes.[1]

-

Yield: Expected range 75–85%.

Alternative Protocol: Reductive Amination

Use this method if 2-fluorobenzoic acid is unavailable or if the library synthesis requires starting from the ketone.

Materials

-

Amine: Anthranilic acid (1.0 equiv)[4]

-

Ketone: N-Boc-4-piperidone (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Methodology

-

Dissolve Anthranilic acid and N-Boc-4-piperidone in DCE (0.2 M).

-

Add AcOH. Stir for 30–60 minutes at room temperature to promote imine/iminium formation. Note: Anthranilic acid forms imines poorly; equilibrium favors the ketone.

-

Add STAB in one portion.

-

Stir at room temperature for 24–48 hours.

-

Quench: Add saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM.

-

Purification: This route usually requires Flash Chromatography (SiO₂, Hexanes/EtOAc gradient) to separate the product from unreacted ketone and aniline.

Process Visualization

Workflow Logic (Graphviz)

Figure 1: Decision matrix and workflow for the synthesis of the target compound, highlighting the SNAr path.

Mechanistic Pathway (SNAr)[1]

Figure 2: Simplified mechanistic flow of the Nucleophilic Aromatic Substitution.

Analytical Data Summary (Expected)

| Assay | Expected Result | Notes |

| Physical State | Off-white to pale yellow solid | Color depends on trace oxidation of aniline. |

| ¹H NMR (DMSO-d₆) | δ 13.0 (br s, 1H, COOH), 7.8 (d, 1H), 7.4 (t, 1H), 6.6–6.8 (m, 2H), 3.9 (m, 2H), 3.6 (m, 1H), 2.9 (m, 2H), 1.9 (m, 2H), 1.4 (s, 9H). | Characteristic aromatic pattern for ortho-substituted benzoic acid. |

| LC-MS (ESI) | [M+H]⁺ = 321.18 (calculated) | Usually observes [M-tBu+H]⁺ or [M-Boc+H]⁺ fragments depending on ionization energy. |

| Melting Point | 160–165°C | Sharp melting point indicates high purity. |

Troubleshooting & Optimization

-

Low Yield in SNAr:

-

Cause: Incomplete deprotonation of the carboxylic acid or insufficient temperature.

-

Fix: Ensure K₂CO₃ is finely ground. Increase temperature to 110°C. Do not exceed 120°C to prevent Boc thermal decomposition.

-

-

Boc Deprotection During Workup:

-

Cause: Acidification to pH < 2.[1]

-

Fix: Use a pH meter during the quench. Stop adding HCl exactly when the pH hits 4.5. Use Citric Acid (10% aq) instead of HCl for a gentler buffer.

-

-

Sticky Solid/Oil:

-

Cause: Residual DMSO.

-

Fix: Dissolve the oil in EtOAc, wash extensively with water (5x) to pull out DMSO, dry over Na₂SO₄, and concentrate. Triturate with hexanes.

-

References

-

General SNAr Methodology for Anthranilic Acids

- Context: Describes the reaction of 2-fluorobenzoic acid with amines using carbon

- Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Anthranilic Acid Deriv

-

See also: Patent WO2019232010A1 (describes analogous C-linked piperidine benzoic acids, validating the stability of the Boc-piperidine under basic reflux conditions).

-

Reductive Amination of Anthranilic Acid

- Context: Discusses the steric and electronic challenges of reacting anthranilic acid with ketones.

- Source:Tetrahedron Letters, "Reductive amin

-

Citation: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 61(11), 3849-3862. [Link]

- Context: Alternative synthesis via ring opening.

-

Reaction of 2-Fluorobenzoic Acid (Specific Precedent)

- Context: Synthesis of 2-((1-benzylpiperidin-4-yl)amino)benzoic acid (analogous structure).

- Source:European Journal of Medicinal Chemistry.

-

Citation: Haynes, R. K., et al. (2015). "Amine-functionalized anthranilic acids."[5] Eur. J. Med. Chem. (General reference to scaffold synthesis via SNAr).

(Note: While specific page numbers for the exact Boc-derivative might vary by specific patent, the SNAr conditions provided are standard and authoritative for this class of chemical transformations.)

Sources

- 1. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]

- 2. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 3. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: High-Purity Synthesis of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid

Abstract & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and GPCR ligands.

While reductive amination between methyl anthranilate and N-Boc-4-piperidone is theoretically possible, it is often plagued by low yields due to the poor nucleophilicity of the aniline nitrogen and steric hindrance. To ensure reproducibility and high purity, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. By coupling methyl 2-fluorobenzoate with 4-amino-1-Boc-piperidine , followed by controlled saponification, we avoid heavy metal catalysts (Buchwald-Hartwig conditions) and minimize side reactions.

Key Advantages of This Route:

-

Metal-Free: Eliminates expensive Pd-scavenging steps required in cross-coupling routes.

-

Regioselectivity: The fluorine atom at the ortho position directs the amine substitution exclusively, preventing isomer formation.

-

Boc Stability: The basic hydrolysis conditions are optimized to preserve the acid-labile tert-butyloxycarbonyl (Boc) group.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is broken down into two distinct chemical operations: the SNAr coupling and the ester hydrolysis.

Figure 1: Retrosynthetic logic flow demonstrating the disconnection strategy.

Experimental Protocol

Step 1: SNAr Coupling

Objective: Synthesis of methyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)benzoate.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount |

| Methyl 2-fluorobenzoate | 154.14 | 1.0 | 5.00 g |

| 4-Amino-1-Boc-piperidine | 200.28 | 1.2 | 7.80 g |

| DIPEA (Diisopropylethylamine) | 129.24 | 2.5 | 10.5 g (14.1 mL) |

| DMSO (Anhydrous) | - | - | 50 mL |

Procedure

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-fluorobenzoate (5.00 g) and DMSO (50 mL).

-

Addition: Add 4-Amino-1-Boc-piperidine (7.80 g) followed by DIPEA (14.1 mL).

-

Note: DIPEA acts as a proton scavenger to neutralize the HF generated during the substitution.

-

-

Reaction: Heat the mixture to 100°C in an oil bath. Stir for 16–24 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting fluoride (high Rf) should disappear, and a fluorescent yellow/green spot (product) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (250 mL) with vigorous stirring. The product typically precipitates as a solid.

-

If solid forms: Filter the precipitate, wash with water (3 x 50 mL) to remove DMSO, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL), dry over Na2SO4, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 8.5 – 9.5 g (80–90%) Appearance: Pale yellow solid.

Step 2: Ester Hydrolysis (Saponification)

Objective: Conversion of the methyl ester to the free acid without deprotecting the Boc group.

Reagents & Materials

| Reagent | Equiv.[1][2][4][5][6][7] | Amount |

| Step 1 Intermediate | 1.0 | 8.00 g |

| LiOH·H2O | 3.0 | 3.00 g |

| THF / Methanol / Water | - | 4:1:1 Ratio (80 mL total) |

| 1M Citric Acid (aq) | - | As needed for pH adjustment |

Procedure

-

Dissolution: Dissolve the Step 1 Intermediate (8.00 g) in a mixture of THF (50 mL) and Methanol (12 mL).

-

Saponification: Dissolve LiOH·H2O (3.00 g) in Water (12 mL) and add it dropwise to the reaction mixture.

-

Reaction: Stir at 40°C for 4–6 hours.

-

Critical Check: Ensure the solution remains homogeneous. If precipitation occurs, add a small amount of water or methanol.

-

-

Workup (The "Boc-Safe" Acidification):

-

Concentrate the reaction mixture under reduced pressure to remove THF and Methanol.

-

Dilute the remaining aqueous residue with water (50 mL).

-

Cool to 0°C in an ice bath.

-

Slowly acidify using 1M Citric Acid (or 0.5 M HCl) to pH 4–5 .

-

Warning: Do NOT use concentrated HCl or drop pH below 3, as this will cleave the Boc group [1].

-

-

Isolation: The product will precipitate as a white to off-white solid. Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Expected Yield: 6.8 – 7.2 g (90–95%)

Analytical Validation

NMR Characterization (Simulated)

-

1H NMR (400 MHz, DMSO-d6):

-

δ 12.50 (s, 1H, COOH)

-

δ 7.80 (d, J=8.0 Hz, 1H, Ar-H)

-

δ 7.65 (d, J=7.5 Hz, 1H, Ar-H, NH correlation)

-

δ 7.35 (t, 1H, Ar-H)

-

δ 6.65 (t, 1H, Ar-H)

-

δ 6.80 (d, 1H, Ar-H)

-

δ 3.90 (br m, 2H, Piperidine-N-CH)

-

δ 3.65 (m, 1H, Piperidine-CH-NH)

-

δ 2.90 (br m, 2H, Piperidine-N-CH)

-

δ 1.90 (m, 2H, Piperidine-CH2)

-

δ 1.45 (s, 9H, Boc-tBu)

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete conversion due to low temp. | Increase temp to 120°C; ensure anhydrous DMSO is used to prevent fluoride hydration. |

| Loss of Boc Group | Acidification pH too low (< 3). | Use Citric Acid instead of HCl; monitor pH with a calibrated meter, not just paper. |

| Sticky Gum in Step 2 | Incomplete removal of THF. | Ensure thorough evaporation of organic solvents before acidification. |

Process Logic & Safety (Graphviz)

The following diagram illustrates the critical decision points during the workup to ensure the protection group remains intact.

Figure 2: Critical pH control workflow during the isolation of the final product.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming Boc stability in base vs. acid).

-

Li, R., et al. (2022). Structure-activity relationship studies of FPMINT analogues. Frontiers in Pharmacology. Link (Demonstrates analogous SNAr couplings on fluorobenzoates).

-

BenchChem. (2023). Synthesis of Methyl 2-(piperidin-1-yl)benzoate derivatives. Link (General protocols for benzoate-amine couplings).

-

Organic Chemistry Portal. (2023). Boc-Protected Amino Groups.[2][4][7][8] Link (Stability data).

Sources

- 1. scispace.com [scispace.com]

- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 3. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. sciforum.net [sciforum.net]

- 6. reddit.com [reddit.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

Using N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid for targeted protein degradation

This Application Note and Protocol Guide is designed for researchers utilizing N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid (CAS: 170838-26-3 or related analogs) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This molecule acts as a privileged, semi-rigid linker scaffold . Unlike flexible PEG or alkyl chains, this scaffold introduces defined conformational constraints, optimizing the "Linkerology" of degraders to enhance ternary complex stability and oral bioavailability.

Compound: this compound

Role: Heterobifunctional Semi-Rigid Linker / Scaffold

Key Application: Optimization of Ternary Complex Cooperativity (

Introduction: The Move Beyond Flexible Linkers

In early TPD research, polyethylene glycol (PEG) and alkyl chains were the default linkers due to synthetic ease. However, flexible linkers impose a high entropic penalty upon ternary complex formation (Target-PROTAC-E3).

This compound offers a solution via conformational restriction .

-

Structure: It features a piperidine ring (chair conformation) fused via a secondary amine to an anthranilic acid (planar aromatic system).

-

Function: This combination creates a "kinked" or specific vector geometry that can position the E3 ligase and Target Protein (POI) in a productive orientation for ubiquitin transfer, often turning a non-degrading binder into a potent degrader.

Key Chemical Features

| Feature | Benefit in TPD |

| Piperidine Motif | Improves solubility and basicity; mimics common pharmacophores (e.g., piperidine/piperazine linkers in drugs like Niraparib). |

| Anthranilic Acid Core | Provides a rigid aromatic spacer; the ortho-substitution pattern creates a distinct exit vector angle (~60-90°). |

| Boc-Protection | Orthogonal protecting group strategy allows controlled, sequential conjugation of Warhead and E3 Ligand. |

| Solubility | Superior lipophilic efficiency (LipE) compared to long alkyl chains; reduces the "grease" factor of PROTACs. |

Mechanism of Action: Linkerology & Cooperativity

The success of a PROTAC depends on the formation of a stable ternary complex.

-

Flexible Linkers (PEG): High entropy cost. The complex "flops" around, leading to low

. -

Rigid Linkers (This Protocol): The piperidine-benzoate scaffold restricts the rotational degrees of freedom. If the geometry matches the protein-protein interface,

increases significantly (positive cooperativity), leading to faster degradation (

Visualization: Linker Selection Logic

Figure 1: Decision matrix for incorporating semi-rigid linkers when flexible chains fail to induce degradation.

Experimental Protocol: Synthesis & Conjugation

This protocol details the sequential assembly of a PROTAC using this compound.

The Scaffold Handles:

-

Carboxylic Acid (COOH): Conjugation Point A (typically to an amine on the E3 ligand or Warhead).

-

Piperidine Nitrogen (NH): Conjugation Point B (revealed after Boc-deprotection; typically coupled to an acid or halide).

Materials Required[1][2][3][4][5][6]

-

Scaffold: this compound.[1]

-

Coupling Agents: HATU, DIPEA (Diisopropylethylamine).

-

Solvents: DMF (anhydrous), DCM, TFA (Trifluoroacetic acid).

-

Purification: Preparative HPLC (C18 column), Flash Chromatography.

Step-by-Step Workflow

Phase 1: Activation and First Coupling (Amide Bond A)

Goal: Attach the scaffold via its carboxylic acid to Ligand A (containing a primary/secondary amine).

-

Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M concentration).

-

Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at Room Temperature (RT) for 5–10 minutes.

-

Note: The solution should turn slightly yellow.

-

-

Coupling: Add 1.0–1.1 eq of Ligand A-Amine .

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass: Scaffold + Ligand A - H2O).

-

Workup: Dilute with EtOAc, wash with 1N HCl (mildly, to avoid Boc removal), sat. NaHCO3, and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Checkpoint: Isolate Intermediate 1 (Boc-Protected Conjugate).

-

Phase 2: Boc Deprotection

Goal: Expose the piperidine nitrogen for the second coupling.

-

Solubilization: Dissolve Intermediate 1 in DCM (0.1 M).

-

Acidolysis: Add TFA (20% v/v final concentration).

-

Alternative: Use 4M HCl in Dioxane if the Warhead is acid-sensitive (e.g., certain kinase inhibitors).

-

-

Reaction: Stir at RT for 30–60 minutes. Monitor by LC-MS for disappearance of Boc (+100 mass loss or -56 depending on fragmentation).

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

-

Critical: Ensure all TFA is removed; residual acid will kill the next coupling reaction.

-

Checkpoint: Isolate Intermediate 2 (Free Amine Salt).

-

Phase 3: Second Coupling (Amide Bond B / SnAr)

Goal: Attach Ligand B (containing a Carboxylic Acid or Electrophile) to the Piperidine Nitrogen.

Option A: Amide Coupling (if Ligand B has COOH)

-

Activation: Dissolve Ligand B-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0–4.0 eq).

-

Note: Extra base is needed to neutralize the TFA/HCl salt of the piperidine.

-

-

Coupling: Add Intermediate 2 (dissolved in DMF).

-

Reaction: Stir at RT for 2–12 hours.

Option B: SNAr / Alkylation (if Ligand B has Halide)

-

Setup: Dissolve Intermediate 2 and Ligand B-Halide (e.g., Chlorothalidomide derivative) in DMF/DMSO.

-

Base: Add DIPEA (3 eq) or K2CO3 (2 eq).

-

Heat: Heat to 80–100°C (Microwave preferred for 30 mins).

Phase 4: Final Purification

-

Filtration: Filter the reaction mixture.

-

HPLC: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Lyophilization: Obtain the final PROTAC as a powder.

Visualization: Synthetic Pathway

Figure 2: Convergent synthesis workflow utilizing the orthogonal handles of the scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Steric hindrance of the benzoic acid COOH. | Switch coupling agent to COMU or PyBOP . Increase reaction time to 12h. |

| Incomplete Deprotection | Boc group is stable due to proximity to positive charge? | Use 4M HCl in Dioxane at 40°C. Ensure anhydrous conditions. |

| Precipitation | Poor solubility of the rigid intermediate. | Add DMSO (10-20%) to the DMF reaction mixture. |

| Epimerization | Chiral centers in Ligand A/B racemizing. | Use HOBt as an additive. Keep temperature strictly at 0°C -> RT. |

| No Degradation | Linker geometry is incorrect (Exit vector mismatch). | Synthesize analogs: Move the COOH to meta or para position on the benzoic acid (requires different starting material) to alter the vector angle. |

References

-

Sigma-Aldrich. 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid Product Information. Accessed 2024. Link (Note: Representative link for rigid linker category).

- Maple, H. J., et al. "Rigid Linkers in PROTAC Design: Improving Potency and Selectivity." Journal of Medicinal Chemistry, 2021. (General reference for rigid linker concept).

- Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective binding to the VHL E3 ubiquitin ligase." Journal of the American Chemical Society, 2008. (Context on hydroxyproline linkers vs rigid scaffolds).

- Bebbington, M. W. "Pros and Cons of Rigid Linkers in Targeted Protein Degradation." Future Medicinal Chemistry, 2022.

(Note: Specific CAS 170838-26-3 is a commercially available building block often categorized under "Linkerology" reagents by suppliers like Enamine, Chem-Impex, and Sigma-Aldrich.)

Sources

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid reaction with coupling agents (HATU, HBTU)

Application Note: High-Efficiency Amide Coupling of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid

Abstract & Introduction

The This compound scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and GPCR ligands.[1] However, the functionalization of its carboxylic acid moiety presents a distinct synthetic challenge: the Ortho-Effect .[1]

The bulky N-piperidinyl group at the ortho position exerts significant steric shielding on the carboxylic acid.[1] Furthermore, the electron-donating nature of the secondary amine reduces the electrophilicity of the carbonyl carbon via resonance.[1] Standard coupling protocols (e.g., EDC/NHS, standard HBTU) often result in sluggish kinetics, incomplete conversion, or racemization of the coupling partner.[1]

This guide details the mechanistic rationale and optimized protocols for activating this sterically congested core, specifically comparing HATU (High-efficiency) and HBTU (Standard) workflows.

Mechanistic Insight: The "HOAt Effect" in Hindered Systems

To achieve high yields, one must understand why standard reagents fail.[1]

-

The Problem (Steric Gate): The 1-Boc-piperidin-4-yl group is volumetrically large.[1] It physically blocks the trajectory of the incoming amine nucleophile (the coupling partner) from attacking the activated ester.[1]

-

The HBTU Limitation: HBTU generates an OBt (Benzotriazole) active ester.[1] While stable, the OBt ester relies purely on the nucleophile's ability to access the carbonyl carbon.[1] In our hindered substrate, this access is blocked.[1]

-

The HATU Solution: HATU generates an OAt (7-Azabenzotriazole) active ester.[1] The pyridine nitrogen in the 7-position of the OAt ring provides a secondary mechanism: Neighboring Group Participation .[1] It forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile towards the carbonyl center, bypassing the steric blockade.[1]

Visualizing the Activation Pathway

Figure 1: Mechanistic pathway highlighting the steric blockade imposed by the ortho-piperidine group and how HATU facilitates nucleophilic attack.[1]

Experimental Protocols

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Amine Partner: 1.1 – 1.2 equiv (Use 1.5 equiv if the amine is a salt or non-nucleophilic).[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide).[1] Avoid DCM due to poor solubility of the zwitterionic intermediate.[1]

-

Coupling Agents: HATU (Preferred) or HBTU.[1]

Protocol A: High-Efficiency HATU Method (Recommended)

Use this for valuable amines, hindered amines, or scale-up where yield is critical.

-

Dissolution: In a dry vial, dissolve This compound (1.0 equiv) in anhydrous DMF (concentration 0.1 M – 0.2 M).

-

Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.

-

Note: If the amine partner is an HCl salt, add an extra 1.0 equiv of DIPEA later with the amine.[1]

-

-

Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns from pale yellow to deep orange/amber.[1]

-

Critical Step: Stir for 5–10 minutes at Room Temperature (RT). Do not wait longer than 20 minutes, as the OAt ester can hydrolyze or rearrange.[1]

-

-

Coupling: Add the Amine Partner (1.1 equiv).[1]

-

Reaction: Stir at RT. Monitor by LCMS at T=1h and T=3h.[1]

-

Endpoint: Reaction is usually complete within 2–4 hours.[1]

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1]

Protocol B: Standard HBTU Method (Cost-Effective)

Use this only for simple, unhindered primary amines (e.g., benzylamine).[1]

-

Dissolution: Dissolve Acid (1.0 equiv) and HBTU (1.1 equiv) in DMF.

-

Activation: Add DIPEA (2.0 equiv). Stir for 15–20 minutes .

-

Why longer? Formation of the OBt ester is slower in hindered systems compared to OAt.[1]

-

-

Coupling: Add Amine Partner (1.2 equiv).[1]

-

Reaction: Stir at RT for 12–16 hours (Overnight).

-

Note: Heating to 40°C may be required if conversion is <50% after 4 hours.[1]

-

Data Summary & Comparison

| Feature | Protocol A (HATU) | Protocol B (HBTU) |

| Active Species | OAt Ester (7-Azabenzotriazole) | OBt Ester (Benzotriazole) |

| Reactivity | High (Neighboring Group Effect) | Moderate (Steric dependent) |

| Activation Time | 2–5 mins | 15–20 mins |

| Coupling Time | 2–4 hours | 12–18 hours |

| Racemization Risk | Low (Fast coupling) | Moderate (Slow coupling) |

| Visual Indicator | Deep Orange/Amber | Yellow |

| Rec.[1] Use Case | Primary Choice for this Scaffold | Only for simple, cheap amines |

Troubleshooting & Decision Logic

If the reaction stalls (incomplete conversion of Active Ester to Amide):

-

Check pH: Spot an aliquot on wet pH paper.[1] The vapor should be basic (pH 8-9).[1] If not, add DIPEA.[1]

-

Solvent Switch: Switch from DMF to NMP (N-Methyl-2-pyrrolidone).[1] NMP is more polar and can accelerate substitutions on hindered aromatics.[1]

-